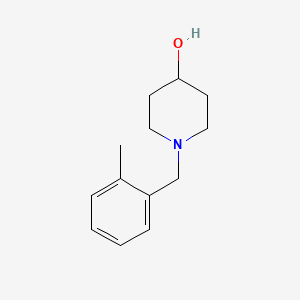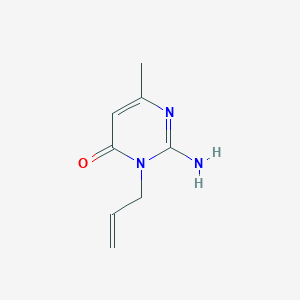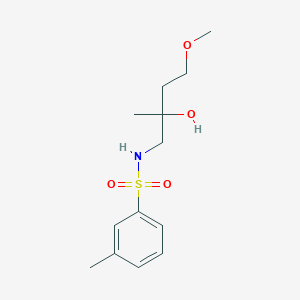![molecular formula C14H11N5O3 B2844413 6-氨基-3-甲基-4-(4-硝基苯基)-1,4-二氢吡喃[2,3-c]吡唑-5-碳腈 CAS No. 89607-34-1](/img/structure/B2844413.png)
6-氨基-3-甲基-4-(4-硝基苯基)-1,4-二氢吡喃[2,3-c]吡唑-5-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a white solid with a melting point of 271–273 °C . It has been used in the synthesis of various bioactive compounds .
Synthesis Analysis
This compound has been synthesized through a variety of methods. One such method involves a four-component one-pot reaction of methyl acetoacetate (or ethyl acetoacetate), hydrazine hydrate, arylaldehydes, and malononitrile in the presence of a phase transfer catalyst .Chemical Reactions Analysis
The compound has been used as a reactant in the synthesis of pyrano[2,3-c]pyrazole derivatives . The reaction was catalyzed by a magnetically solid acid nanocatalyst and resulted in structurally different pyrano[2,3-c]pyrazoles in excellent yields in very low reaction times .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 271–273 °C . Its IR (KBr, cm −1) ν max is 3442 (NH), 3268 and 3120 (NH 2), 2190 (C≡N), 1058 (Cl) .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, focusing on six unique fields:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has indicated that this compound can inhibit the growth of cancer cells. It works by interfering with the cell cycle and inducing apoptosis (programmed cell death) in cancerous cells. This makes it a promising candidate for the development of new anticancer drugs .
Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .
Antioxidant Activity
6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits strong antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. For example, it has shown inhibitory activity against enzymes like tyrosinase and acetylcholinesterase. This makes it a potential candidate for the treatment of diseases such as Alzheimer’s and hyperpigmentation disorders .
Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored for the development of new pharmaceuticals. Its multifunctional nature allows it to be a versatile scaffold for the synthesis of new drugs with improved efficacy and reduced side effects.
未来方向
作用机制
Target of Action
The primary targets of the compound “6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” are currently unknown. This compound belongs to the class of pyrano[2,3-c]pyrazoles , which are known to have diverse biological activities . .
Mode of Action
Pyrano[2,3-c]pyrazoles are synthesized via a one-pot green synthesis
Biochemical Pathways
Given the diverse biological activities of indole derivatives , it is plausible that this compound could interact with multiple pathways
Result of Action
While pyrano[2,3-c]pyrazoles are known to have diverse biological activities
属性
IUPAC Name |
6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-7-11-12(8-2-4-9(5-3-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHVQRUCQSWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)

![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)



![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
